molecular formula C₉H₁₇FN₂O₂ B1141777 tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate CAS No. 1363382-79-9

tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate

Cat. No. B1141777
M. Wt: 204.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"tert-Butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate" is a compound relevant in the field of medicinal chemistry. It is often used as an intermediate in the synthesis of various biologically active compounds. This compound features in several synthesis strategies due to its unique structure and functional groups (Singh & Umemoto, 2011).

Synthesis Analysis

The synthesis of related fluoropyrrolidine derivatives often involves the use of tert-butyl groups and fluorine atoms. For instance, the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, which are related to the target compound, has been efficiently achieved using tert-butyl-2,6-dimethylphenylsulfur trifluoride (Singh & Umemoto, 2011).

Molecular Structure Analysis

The molecular structure of related fluoropyrrolidine derivatives features a fluorine atom, which significantly influences the compound's reactivity and physical properties. The presence of the tert-butyl group and fluorine atom in such compounds requires careful analysis during synthesis to ensure the desired stereochemistry (Cesare et al., 1992).

Chemical Reactions and Properties

Compounds with tert-butyl and fluoropyrrolidine structures participate in various chemical reactions, including fluorination and substitution reactions. Their reactivity is often dictated by the presence of the fluorine atom and the tert-butyl group, leading to the formation of diverse intermediates useful in medicinal chemistry (Umemoto et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of tert-butyl fluoropyrrolidine derivatives are influenced by their molecular structure. The presence of the tert-butyl group and fluorine atom contributes to the compound's physical characteristics, which are important for its application in synthesis and drug formulation (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group compatibility, are crucial for the use of tert-butyl fluoropyrrolidine derivatives in synthesis. The fluorine atom imparts unique chemical properties, making these compounds valuable in the synthesis of various pharmaceuticals (Ellman et al., 2002).

Scientific Research Applications

  • Medicinal Chemistry Applications : 4-Fluoropyrrolidine derivatives, including those related to tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate, are useful in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds are attractive synthons for medicinal applications due to their high yield of preparation and easy isolation as enantiomerically pure compounds (Singh & Umemoto, 2011).

  • Key Intermediate in Biotin Synthesis : Tert-butyl derivatives have been synthesized as key intermediates in the natural product Biotin, which is crucial in the metabolic cycle for the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

  • Group Migration in Chemical Synthesis : An alkoxide anion triggered tert-butyloxycarbonyl (Boc) group migration has been reported for compounds including imide derivatives of tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate. This involves an unusual nine-membered cyclic transition state and is significant in chemical synthesis (Xue & Silverman, 2010).

  • Synthesis of Substituted tert-Butyl Derivatives : Studies have been conducted on the stereoselective synthesis of substituted tert-butyl derivatives, which are quantitatively yielded as cis isomers and are useful in various chemical transformations (Boev et al., 2015).

  • Chiral Auxiliary in Dipeptide Synthesis : Tert-butyl derivatives have been used as chiral auxiliaries and as chiral building blocks in dipeptide synthesis. This includes the preparation of enantiomerically pure compounds and the study of their effectiveness compared to other chiral auxiliaries (Studer et al., 1995).

  • Antimicrobial Activity : Derivatives with chiral aminopyrrolidine substituents, similar to tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate, have shown antimicrobial activity. The stereochemistry of these compounds is critical for maintaining their activity (Di Cesare et al., 1992).

Safety And Hazards

The safety data sheet for “tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate” indicates that it is a hazardous substance. The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261 .

properties

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,11H2,1-3H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQXHFOCKKIWJL-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate

CAS RN

1441392-27-3
Record name (3R,4R)-1-Boc-3-amino-4-fluoropyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
FW Goldberg, AKT Ting, D Beattie… - ACS Medicinal …, 2022 - ACS Publications
The DNA-PK complex is activated by double-strand DNA breaks and regulates the non-homologous end-joining repair pathway; thus, targeting DNA-PK by inhibiting the DNA-PK …
Number of citations: 3 pubs.acs.org
D Anderson, G Bai, S Cabral, DW Piotrowski, L Wei - Tetrahedron, 2022 - Elsevier
A series of tertiary amides was identified as lead matter for a new medicinal chemistry program. Analysis of analogs made for structure activity studies and physicochemical property …
Number of citations: 1 www.sciencedirect.com
L Wei, D Piotrowski, G Bai, D Anderson… - Available at SSRN … - papers.ssrn.com
A series of tertiary amides was identified as lead matter for a new medicinal chemistry program. Analysis of analogs made for structure activity studies and physicochemical property …
Number of citations: 0 papers.ssrn.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.